

phase diagram of the copper-indium binary system

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Compound of Interest

Compound Name: *Copper;indium*

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An In-Depth Technical Guide to the Copper-Indium Binary System Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the copper-indium (Cu-In) binary system, focusing on its phase diagram, thermodynamic properties, and the experimental methodologies used for their determination. The information is presented to be a valuable resource for researchers and scientists working with this alloy system.

Introduction to the Copper-Indium System

The copper-indium binary alloy system is of significant interest in various technological applications, including as a component in solder alloys and in the fabrication of thin-film photovoltaic devices. A thorough understanding of its phase equilibria is crucial for controlling the microstructure and properties of Cu-In containing materials. The Cu-In phase diagram is characterized by a series of intermediate phases and invariant reactions.

The Cu-In Phase Diagram

The equilibrium phase diagram of the Cu-In system has been investigated by several researchers. The diagram is complex, featuring a terminal solid solution of indium in copper, denoted as (Cu), and a number of intermetallic phases.[1] A recent comprehensive study by Bahari et al. confirmed the existence of six intermediate phases: three low-temperature phases (δ , η , and $\text{Cu}_{11}\text{In}_9$) and three high-temperature phases (γ , η' , and β).[1]

Intermediate Phases and Solid Solutions

The intermediate phases in the Cu-In system exhibit distinct crystal structures and composition ranges. The γ phase, for instance, melts congruently.[2] The δ phase is a low-temperature phase that undergoes a transformation to the high-temperature γ phase.[2] The η and η' phases are also present in the diagram, with η' being the high-temperature form.[1]

Data Presentation

Invariant Reactions

The invariant reactions in the Cu-In binary system are critical points in the phase diagram that represent the equilibrium between three phases. The temperatures and compositions of these reactions have been determined through various experimental techniques.

Reaction Type	Temperature (°C)	Composition (at.% In)	Reaction
Peritectic	710	~10.1	$L + \alpha \leftrightarrow \beta$
Eutectoid	574	~10.0	$\beta \leftrightarrow \alpha + \gamma$
Congruent Melting	682.3	29.6	$L \leftrightarrow \gamma$
Peritectic	632.2	29.75	$L + \gamma \leftrightarrow \delta$
Peritectic	485	~35.0	$L + \delta \leftrightarrow \eta'$
Eutectoid	~310	~36.0	$\eta' \leftrightarrow \eta + \delta$
Peritectic	305.8	~45.0	$L + \eta \leftrightarrow \text{Cu}_{11}\text{In}_9$
Eutectic	156.6	99.9	$L \leftrightarrow \text{Cu}_{11}\text{In}_9 + (\text{In})$

Note: The values presented are a synthesis of data from multiple sources and may have slight variations between different studies.

Crystallographic Data of Phases

The crystal structures of the various phases in the Cu-In system have been characterized using X-ray diffraction.

Phase	Formula	Pearson Symbol	Space Group	Prototype
α (Cu)	Cu	cF4	Fm-3m	Cu
β	Cu ₄ In	cI52	I-43m	Cu ₇ Al ₅
γ	Cu ₇ In ₃	cP52	P-43m	Cu ₉ Al ₄
δ	Cu ₇ In ₃	tP40	P-4m2	Cu ₇ In ₃
η'	Cu ₂ In	hP6	P6 ₃ /mmc	Ni ₂ In
η	Cu ₂ In	oP12	Pnma	Co ₂ Si
Cu ₁₁ In ₉	Cu ₁₁ In ₉	hP40	P6 ₃ /mmc	Cu ₁₁ In ₉
(In)	In	tI2	I4/mmm	In

Experimental Protocols

The determination of the Cu-In phase diagram relies on a combination of experimental techniques to identify phase transitions and compositions.

Sample Preparation and Metallography

Alloy Preparation: High-purity copper (99.999%) and indium (99.999%) are used as starting materials.[1] Alloys of desired compositions are prepared by melting the constituent elements in an inert atmosphere (e.g., argon) to prevent oxidation. The melts are typically held at a temperature above the liquidus for a period to ensure homogenization and then slowly cooled. For equilibration, samples are often annealed at specific temperatures for extended periods (e.g., several weeks) and then quenched.

Metallographic Analysis:

- **Sectioning:** Samples are sectioned using a low-speed diamond saw to minimize deformation. For delicate samples, mounting in a resin prior to sectioning is recommended.[3]
- **Mounting:** Samples can be hot-mounted in a phenolic resin or cold-mounted in an epoxy resin, especially for temperature-sensitive microstructures.[3][4]
- **Grinding and Polishing:** A multi-step grinding and polishing procedure is employed. This typically starts with silicon carbide papers of decreasing grit size, followed by polishing with diamond suspensions on appropriate cloths to achieve a mirror-like surface.[5]
- **Etching:** To reveal the microstructure, the polished samples are chemically etched. A common etchant for copper alloys is a solution of ferric chloride, hydrochloric acid, and ethanol.[4]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures of phase transformations, such as solidus, liquidus, and invariant reaction temperatures.

- **Apparatus:** A calibrated differential scanning calorimeter is used.
- **Sample Preparation:** Small, representative samples (typically 10-50 mg) are sealed in inert crucibles (e.g., alumina or graphite).[6]
- **Experimental Conditions:**
 - **Atmosphere:** A protective, inert atmosphere of high-purity argon is continuously flowed through the DSC cell.[7]
 - **Heating/Cooling Rates:** Controlled heating and cooling rates, typically in the range of 1-10 K/min, are used.[7][8]
 - **Calibration:** The instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium, tin, zinc).[6]

- Analysis: The onset temperatures of endothermic and exothermic peaks in the DSC curves are used to identify phase transition temperatures.

X-ray Diffraction (XRD)

XRD is employed for phase identification and the determination of crystal structures and lattice parameters.

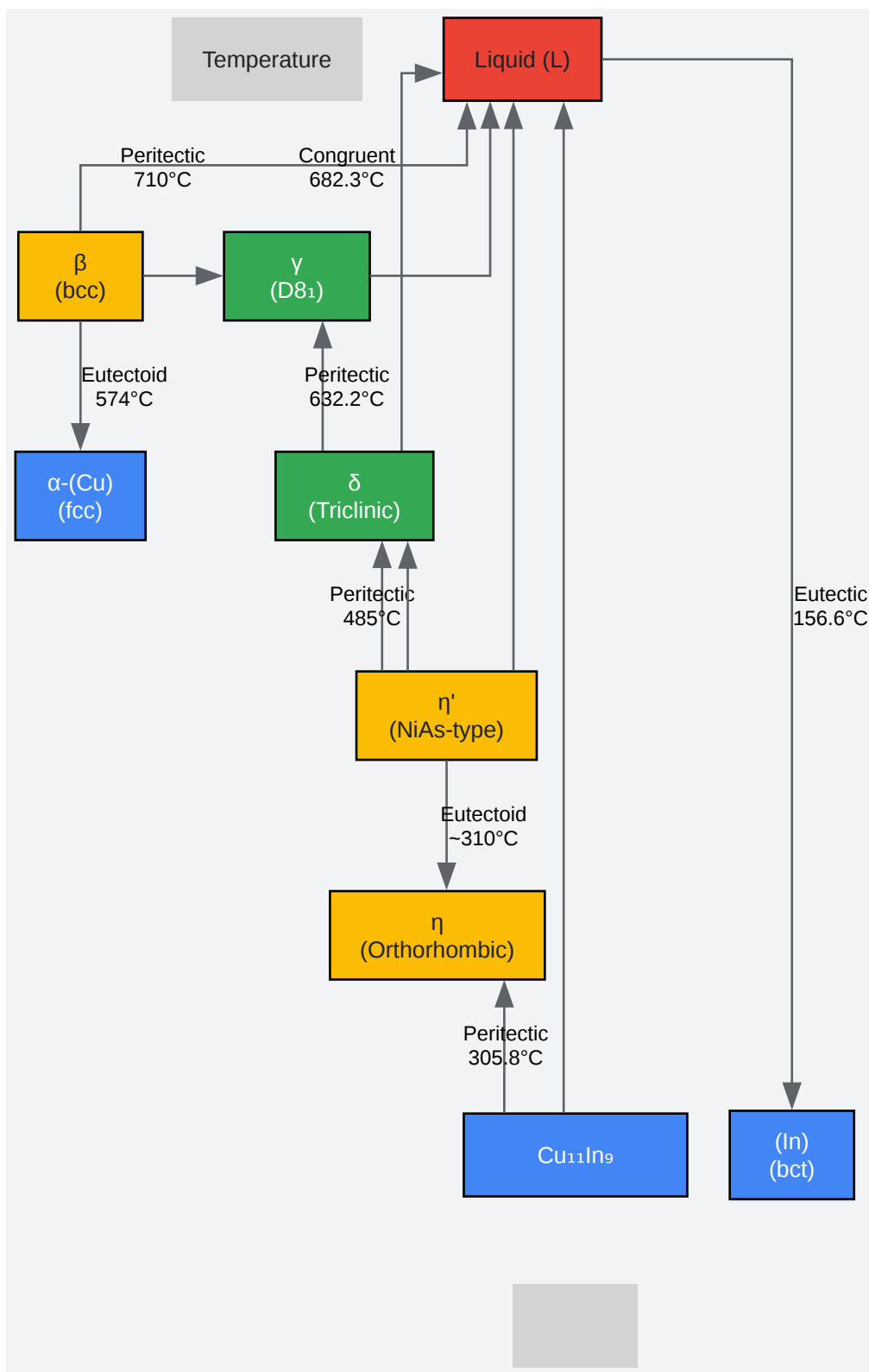
- Apparatus: A powder X-ray diffractometer, often equipped with a high-temperature attachment for in-situ measurements.
- Sample Preparation: Samples are typically in powder form, obtained by filing or crushing the annealed alloys. The powder is sieved to ensure a fine and uniform particle size.
- Experimental Conditions:
 - Radiation: Commonly, Cu K α radiation is used.
 - Geometry: Bragg-Brentano para-focusing geometry is typical.
 - Scan Parameters:
 - Angular Range (2 θ): A wide angular range (e.g., 15-85°) is scanned for phase identification.[9]
 - Step Size and Dwell Time: A small step size (e.g., 0.02°) and a sufficient dwell time per step are used to obtain good resolution and statistics.
 - High-Temperature XRD: For studying phase transformations at elevated temperatures, the sample is heated in a controlled atmosphere (e.g., argon) at a defined heating rate (e.g., 2 °C/min), and diffraction patterns are recorded at various temperatures.[9]
- Analysis: The positions and intensities of the diffraction peaks are compared with crystallographic databases (e.g., JCPDS-ICDD) for phase identification. Lattice parameters are refined using appropriate software.

Electron Probe Microanalysis (EPMA)

EPMA is a quantitative analytical technique used to determine the chemical composition of individual phases in the microstructure.

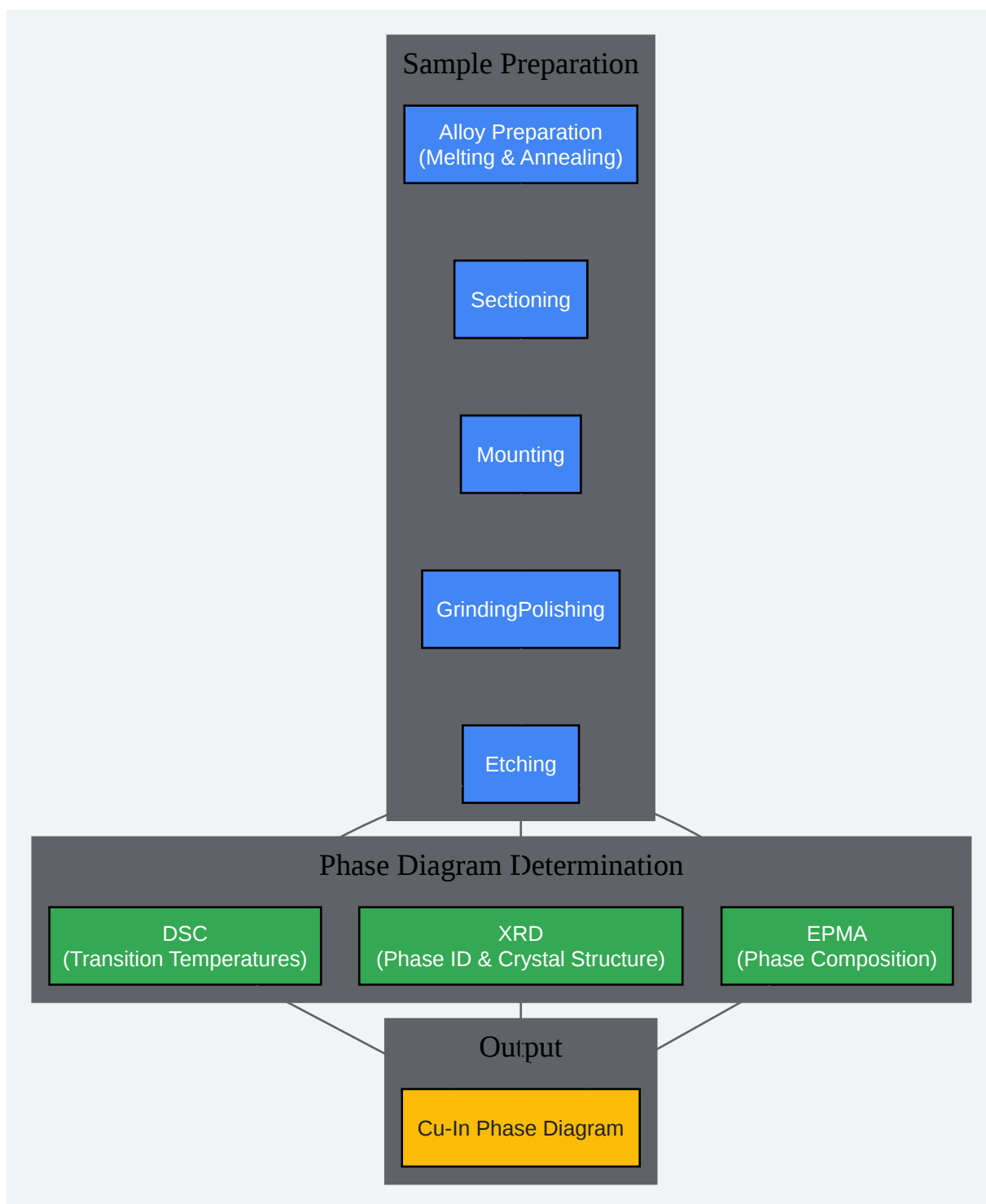
- Apparatus: An electron probe microanalyzer equipped with wavelength-dispersive spectrometers (WDS).
- Sample Preparation: The same metallographically prepared and polished samples are used. The surface must be flat and conductive.
- Experimental Conditions:
 - Accelerating Voltage: A typical accelerating voltage of 15-20 kV is used.
 - Beam Current: A stable beam current, typically in the range of 20-100 nA, is employed.[10]
 - Standards: For quantitative analysis, pure elements (Cu and In) or well-characterized standard compounds are used for calibration.
- Analysis: The characteristic X-rays emitted from a micro-volume of the sample are measured by the WDS. The intensity of the X-rays is proportional to the concentration of the element. A full matrix correction procedure (e.g., ZAF or $\phi(\rho z)$) is applied to convert the measured X-ray intensities into accurate elemental concentrations.

Mandatory Visualizations



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Caption: Logical relationships of phases in the Cu-In system.



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Caption: Experimental workflow for Cu-In phase diagram determination.

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